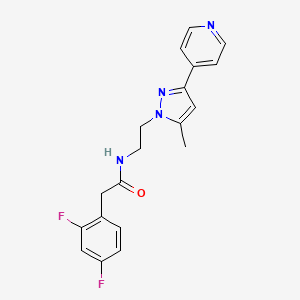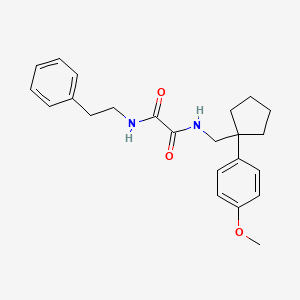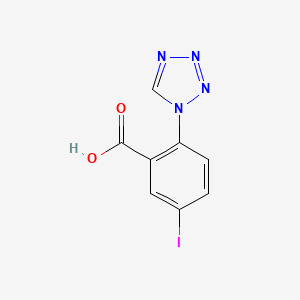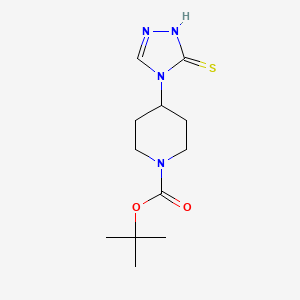
2-(2,4-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(2,4-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a structurally complex molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as pyridyl acetamide and substituted phenyl groups are common in the literature for their potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with the preparation of key intermediates such as substituted indoles or pyridines. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involves indolization under Fischer conditions followed by Japp-Klingemann method and subsequent decarboxylation to afford the desired alkanoates, which are then amidified to yield the target compounds . Although the exact synthesis of the compound is not detailed, similar strategies could be employed, with modifications to incorporate the specific substituents like the 5-methyl-3-(pyridin-4-yl)-1H-pyrazol moiety.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple functional groups and aromatic systems, which can influence their conformation and intermolecular interactions. The presence of halogens, such as fluorine in the 2,4-difluorophenyl group, can significantly affect the electronic properties of the molecule and potentially its biological activity .
Chemical Reactions Analysis
Compounds with acetamide linkages and aromatic substituents can undergo various chemical reactions. For example, N-halogeno compounds can act as electrophilic fluorinating agents, indicating that the presence of an acetamide group adjacent to a pyridyl ring can facilitate the introduction of fluorine atoms into other molecules under mild conditions . This suggests that the compound may also participate in similar electrophilic substitution reactions due to its structural features.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of aromatic rings and substituents like fluorine atoms can impact the compound's lipophilicity, which is an important factor in drug design. The electronic effects of the substituents can also affect the compound's acidity and basicity, solubility, and stability. While the specific properties of 2-(2,4-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide are not provided, related compounds with similar structural features have been studied for their potential as kappa-opioid agonists and antiallergic agents, indicating the importance of these properties in their biological activity .
Scientific Research Applications
Synthesis and Coordination Complexes
2-(2,4-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide and its derivatives have been utilized in the synthesis of novel coordination complexes. For instance, derivatives like N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide have been synthesized and characterized, leading to the formation of Co(II) and Cu(II) coordination complexes. These complexes have been studied for their structural configurations and antioxidant activities, demonstrating significant antioxidant properties through various assays (Chkirate et al., 2019).
Heterocyclic Compound Synthesis
The compound and its related structures are instrumental in synthesizing various heterocyclic compounds. Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, for example, have been converted into diverse derivatives such as 1,6-diazanaphthalene and pyrano-[2,3-c]pyrazole upon treatment with different nucleophilic reagents. This demonstrates the compound's versatility in generating a wide array of heterocyclic structures with potential pharmacological activities (Harb et al., 1989).
Corrosion Inhibition
Derivatives of 2-(2,4-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide have been synthesized and evaluated as corrosion inhibitors. The study focused on the preparation of isoxazolidine and isoxazoline derivatives, which exhibited promising corrosion prevention efficiencies in both acidic and oil medium environments. This application showcases the compound's potential in industrial applications, particularly in protecting metals against corrosion (Yıldırım & Cetin, 2008).
Antiproliferative Activity
Research into the antiproliferative activities of novel pyridine linked thiazole derivatives incorporating the compound has been conducted. These studies aim to develop compounds with potent anticancer properties, showcasing the potential therapeutic applications of these derivatives in oncology. The synthesized compounds have been evaluated against various cancer cell lines, with some showing promising inhibitory effects, highlighting the compound's relevance in medicinal chemistry and drug development (Alqahtani & Bayazeed, 2020).
properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O/c1-13-10-18(14-4-6-22-7-5-14)24-25(13)9-8-23-19(26)11-15-2-3-16(20)12-17(15)21/h2-7,10,12H,8-9,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNZTVCAYXBQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CC2=C(C=C(C=C2)F)F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(2-chlorobenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2521395.png)


![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2521400.png)
![3-Benzyl-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521401.png)




![1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2521409.png)
![2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2521411.png)
![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2521417.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2521418.png)